molecular formula C25H30N4O6S B145335 Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate CAS No. 132463-02-6

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate

Cat. No.: B145335
CAS No.: 132463-02-6
M. Wt: 514.6 g/mol
InChI Key: MMEWNGFFTNKUFD-IBGZPJMESA-N
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Description

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate is a critical intermediate in the synthesis of the anticancer drug Raltitrexed (ZD1694, ICI D1694), a potent thymidylate synthase (TS) inhibitor . Structurally, it combines a quinazoline core with a thienoyl-L-glutamate moiety, enabling its role as a folate analogue. TS inhibition disrupts DNA synthesis by depleting thymidine monophosphate (dTMP), making it effective in targeting rapidly dividing cancer cells .

Synthesis Pathways:
The compound is synthesized via a convergent route:

Quinazoline Intermediate: 6-(Bromomethyl)-3,4-dihydro-2-methyl-4-oxoquinazoline is prepared from 2-amino-5-methylbenzoic acid through acetylation, cyclization, and bromination (69.1% yield) .

Thienoyl-L-Glutamate Intermediate: Diethyl N-(5-(N-methylamino)-2-thenoyl)-L-glutamate is synthesized from 2-thenoylcarboxaldehyde via nitration, oxidation, chlorination, and condensation with L-glutamate (25.4% yield) .

Final Condensation: The two intermediates undergo base-catalyzed condensation, followed by hydrolysis to yield Raltitrexed .

This synthesis is optimized for industrial scalability, emphasizing regioselectivity and chiral purity .

Properties

IUPAC Name

diethyl (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6S/c1-5-34-22(30)12-9-19(25(33)35-6-2)28-24(32)20-10-11-21(36-20)29(4)14-16-7-8-18-17(13-16)23(31)27-15(3)26-18/h7-8,10-11,13,19H,5-6,9,12,14H2,1-4H3,(H,28,32)(H,26,27,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEWNGFFTNKUFD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)N(C)CC2=CC3=C(C=C2)N=C(NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132463-02-6
Record name N-[[5-[[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-glutamic acid, 1,5-diethyl ester
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Biological Activity

Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate (CAS No. 132463-02-6) is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, structure-activity relationships, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by:

  • Molecular Formula : C25H30N4O6S
  • Molecular Weight : 514.59 g/mol
  • Density : 1.32 g/cm³

The structural features contribute to its biological activity, particularly its interactions with cellular targets involved in cancer progression.

The compound exhibits its biological activity primarily through inhibition of kinesin spindle protein (KSP), which is crucial for mitosis. By inhibiting KSP, the compound induces cell cycle arrest in mitosis, leading to the formation of monopolar spindles and subsequent cellular apoptosis. This mechanism is similar to other KSP inhibitors that have shown promise in clinical settings for cancer treatment .

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties:

PropertyValue
LogP3.325
Polar Surface Area158.93 Ų
BioavailabilityHigh (in vitro studies)

These properties suggest that the compound may achieve effective concentrations in vivo, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents .
  • In Vivo Efficacy : Animal model studies showed that administration of the compound resulted in significant tumor regression in xenograft models of human cancers. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
  • Clinical Relevance : The favorable pharmacokinetic profile supports further clinical trials to evaluate its effectiveness in humans. Current ongoing trials aim to assess safety and optimal dosing strategies for various malignancies .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds for their cytotoxic effects on human tumor cells, demonstrating significant antimitotic activity .

Case Studies

  • Evaluation by NCI : In a study assessing the anticancer activity of related compounds, significant growth inhibition was observed across a panel of cancer cell lines. Compounds exhibited mean GI50 values indicating effective cytotoxicity .
  • Mechanisms of Action : Quinazoline derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as tyrosine kinases and MET kinases. These mechanisms contribute to their ability to induce apoptosis and inhibit tubulin polymerization .

Pharmacological Insights

The compound's structural features suggest it may interact with various biological targets. The presence of the quinazoline ring is often associated with inhibition of cell proliferation and modulation of apoptotic pathways. This makes this compound a candidate for further pharmacological investigation.

Potential Therapeutic Applications

Given its promising anticancer activity, this compound could serve as:

  • A lead compound in drug development : Further modifications could enhance its efficacy and selectivity against specific cancer types.
  • A research tool : It can be utilized to study the mechanisms underlying cancer cell resistance and sensitivity.

Comparison with Similar Compounds

ICI D1694 (Raltitrexed) vs. N10-Propargyl-5,8-Dideazafolic Acid

  • Structural Differences: ICI D1694 replaces the pteridine ring of classical folates with a quinazoline core and incorporates a thienoyl-glutamate chain, enhancing water solubility and TS affinity .
  • Potency :
    • ICI D1694 inhibits L1210 TS with a Ki of 62 nM, while its tetraglutamate (glu4) derivative shows Ki = 1.0 nM, 60-fold more potent .
    • N10-Propargyl-5,8-dideazafolic acid requires polyglutamation for similar efficacy, but its parent compound is less potent (Ki ~300 nM) .
  • Cytotoxicity: ICI D1694 exhibits an IC50 of 8 nM in L1210 cells, compared to IC50 >100 nM for non-polyglutamated classical antifolates .

2-Desamino-2-Methyl-N10-Propargyl-2'-Fluoro-5,8-Dideazafolic Acid

  • Structural Modifications : Fluorination at the 2'-position and methylation at the 2-position improve TS binding and metabolic stability.
  • Activity : This compound shows Ki = 15 nM for TS, with enhanced cytotoxicity (IC50 = 12 nM) due to reduced dependence on polyglutamation .

Nonclassical TS Inhibitors

AG-331 (Non-Folate Based)

  • Structure : A benz[cd]indole derivative lacking the glutamate chain, enabling passive diffusion into cells .
  • Mechanism : Binds the TS cofactor site, avoiding folate transport dependencies.
  • Potency : Inhibits TS with Ki = 0.7 µM but shows poor cytotoxicity (IC50 >20 µM), likely due to rapid efflux .

7-Methyl-3,4-Dichlorotetrahydroquinazoline (Compound 17)

  • Design: A nonclassical tetrahydroquinazoline with a 7-CH3 group and 3,4-Cl substituents.
  • Activity : Inhibits Pneumocystis carinii TS at 5 × 10<sup>−5</sup> M, highlighting the role of hydrophobic substituents in active-site interactions .

Prodrugs and Polyglutamyl Conjugates

ZD1694 Prodrugs (Alpha-Linked Dipeptides)

  • Design : Dipeptide conjugates (e.g., L-alanine or L-glutamate linked to ZD1694) require activation by carboxypeptidase A (CPA) .
  • Cytotoxicity : Prodrugs exhibit 100-fold reduced cytotoxicity (IC50 ~1 µM) vs. parent compound (IC50 = 8 nM). CPA activation restores potency, enabling targeted therapy (ADEPT) .

Polyglutamyl Derivatives

  • Enhanced Potency: Polyglutamation increases TS inhibition by 10–100-fold. For example, ZD1694-glu4 achieves Ki = 1.0 nM vs. 62 nM for the monoglutamate .
  • Retention : Intracellular retention of polyglutamates (e.g., 75% after 24 hours) prolongs therapeutic effects .

Data Tables

Table 1: Comparison of Classical Quinazoline Antifolates

Compound Ki (TS Inhibition) IC50 (L1210 Cells) Key Features References
ICI D1694 (Monoglutamate) 62 nM 8 nM Requires polyglutamation
ICI D1694 (Tetraglutamate) 1.0 nM <1 nM Enhanced retention, potency
N10-Propargyl-5,8-Dideazafolic Acid 300 nM 100 nM Classical folate scaffold

Table 2: Nonclassical TS Inhibitors

Compound Ki (TS Inhibition) IC50 (MGH-U1 Cells) Transport Mechanism References
AG-331 0.7 µM >20 µM Passive diffusion
7-Methyl-3,4-Dichloro 50 µM N/A Hydrophobic interactions

Discussion

  • Efficacy: ICI D1694’s potency stems from polyglutamation, which enhances TS binding and intracellular retention . Nonclassical inhibitors like AG-331 avoid transport dependencies but suffer from poor cytotoxicity .
  • Synthesis Complexity: The convergent synthesis of Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate emphasizes regioselective steps, contrasting with the linear routes for nonclassical compounds .
  • Clinical Relevance : Prodrug strategies (e.g., CPA-activated dipeptides) reduce systemic toxicity, enabling targeted therapies like ADEPT .

Preparation Methods

Quinazolinyl Core Synthesis

The quinazolin-4-one moiety is synthesized via cyclization and functionalization steps. A representative approach involves condensing 6-bromoanthranilic acid with acid chlorides to form amide intermediates, followed by dehydration using acetic anhydride to yield benzoxazinone derivatives. Subsequent condensation with methylamine derivatives and intramolecular cyclization produces the 3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura or Buchwald–Hartwig, are employed to introduce substituents at the C-6 position, enhancing structural diversity.

L-Glutamate Moiety Preparation

The L-glutamic acid component is esterified using anhydrous ethanol under acidic conditions to form diethyl L-glutamate. Racemization prevention is critical; thus, chiral resolution agents like L-2,3-dibenzoyltartaric acid (L-DBTA) are used to isolate enantiomerically pure intermediates. For instance, DL-glutamic acid ethyl ester reacts with L-DBTA to form diastereomeric salts, enabling selective crystallization of the D-enantiomer.

Coupling Strategies

The quinazolinyl and glutamate units are connected via a thiophene-carbonyl linker. A mixed anhydride method, employing isobutyl chloroformate, facilitates the coupling of N-methyl-N-[(quinazolinyl)methyl]amine with 2-thenoyl chloride. The tert-butyl group is utilized to protect carboxylates, minimizing unwanted side reactions during peptide bond formation.

Final Conjugation and Deprotection

The diethyl glutamate ester is conjugated to the thiophene-linked quinazolinyl intermediate through amide bond formation. Trifluoroacetic acid (TFA) is used to remove tert-butyl protecting groups, yielding the final compound as a trifluoroacetate salt.

Step-by-Step Reaction Conditions

Key Synthetic Steps

  • Amide Formation :

    • 6-Bromoanthranilic acid reacts with acetyl chloride in dichloromethane at 0°C, catalyzed by triethylamine, to form the corresponding amide.

    • Yield: 85–90% after recrystallization from ethanol.

  • Benzoxazinone Cyclization :

    • Heating the amide intermediate with acetic anhydride at 120°C for 4 hours induces cyclization.

    • Yield: 78%.

  • Quinazolinone Synthesis :

    • Condensation with methylamine in ethanol under reflux (8 hours) followed by intramolecular cyclization.

    • Yield: 65–70%.

  • Esterification of L-Glutamic Acid :

    • L-Glutamic acid reacts with ethanol in concentrated HCl at 70°C for 12 hours.

    • Yield: 92% after vacuum distillation.

  • Coupling Reaction :

    • The quinazolinyl-methylamine derivative is coupled to 2-thenoyl chloride using a mixed anhydride (isobutyl chloroformate) in tetrahydrofuran (THF) at −15°C.

    • Yield: 80% after column chromatography.

Optimization Strategies

Protecting Group Selection

The tert-butyl group is preferred over benzyl esters due to its stability under basic conditions and ease of removal with TFA. This avoids gamma-to-alpha transpeptidation, a common side reaction in glutamate conjugates.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for quinazolinyl functionalization, achieving >95% conversion in Suzuki reactions. Ligands such as XPhos reduce reaction times from 24 hours to 6 hours.

Solvent and Temperature Effects

  • THF vs. DMF : THF provides higher yields (80% vs. 65%) in coupling reactions due to better solubility of intermediates.

  • Low-temperature (−15°C) coupling minimizes racemization of the L-glutamate moiety.

Characterization and Analytical Methods

Structural Elucidation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinyl-H), 7.89 (d, J = 4.0 Hz, 1H, thiophene-H).

    • ¹³C NMR confirms the ester carbonyl at δ 170.5 ppm.

  • Mass Spectrometry :

    • High-resolution ESI-MS: m/z 515.1943 [M+H]⁺ (calculated for C₂₅H₃₁N₄O₆S⁺: 515.1948).

Purity Assessment

  • HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA); retention time = 12.3 minutes.

  • Elemental Analysis : C 58.12%, H 5.82%, N 10.82% (theoretical: C 58.35%, H 5.84%, N 10.89%).

Stability Studies

Microsomal stability assays in human liver microsomes show a half-life (T₁/₂) of 5.56 hours and intrinsic clearance of 12.3 mL/min/kg, indicating moderate metabolic stability.

Pharmacokinetic and Physicochemical Data

ParameterValueMethod/Source
LogP (octanol-water)2.34 ± 0.15Shake-flask
Aqueous solubility12.5 μg/mL (pH 7.4)UV spectrophotometry
Plasma protein binding89.2%Equilibrium dialysis
Cmax (oral, 10 mg/kg)2.52 μMRat pharmacokinetics

Q & A

Basic: What is the primary enzymatic target of Diethyl N-[5-[...]-L-glutamate, and how does its mechanism differ from classical antifolates like methotrexate?

The compound primarily inhibits thymidylate synthase (TS) , a critical enzyme in pyrimidine biosynthesis. Unlike methotrexate (a dihydrofolate reductase (DHFR) inhibitor), this quinazoline antifolate directly targets TS, blocking the conversion of dUMP to dTMP, thereby depleting thymidine pools and inducing DNA synthesis arrest . Its diethyl ester prodrug form enhances cellular uptake, and subsequent hydrolysis activates the compound. Unlike classical antifolates, it undergoes polyglutamation (addition of glutamate residues), which increases intracellular retention and TS binding affinity .

Advanced: How does polyglutamation affect intracellular retention and potency, and what methods quantify its metabolites?

Polyglutamation by folylpolyglutamate synthetase adds γ-linked glutamate residues, enhancing TS inhibition and reducing efflux. To quantify metabolites:

  • Synthesis : Poly-γ-glutamates are synthesized via convergent routes, coupling α-tert-butyl-protected glutamates to 5,8-dideazapteroic acids using carboxypeptidase G2 cleavage or chemical synthesis .
  • Analytical Methods :
    • HPLC with UV/fluorescence detection separates polyglutamates by chain length.
    • Mass spectrometry (LC-MS/MS) identifies and quantifies metabolites based on mass-to-charge ratios.
    • Enzymatic assays measure TS inhibition potency of polyglutamylated vs. non-polyglutamylated forms .
Polyglutamate Chain LengthTS IC₅₀ (nM)Relative Potency vs. Parent
1 (Parent)1201x
3158x
5524x
Data adapted from enzymatic assays in .

Basic: What in vitro models evaluate cytotoxic efficacy against cancer cell lines?

Common models include:

  • Cell Lines : Human colorectal (HCT-116, HT-29) and breast (MCF-7) cancer lines, selected for high TS expression .
  • Assays :
    • Thymidylate Synthase Activity Assays : Measure dUMP-to-dTMP conversion inhibition using radiolabeled [³H]-dUMP.
    • Cytotoxicity (IC₅₀) : Determined via MTT or clonogenic assays, comparing efficacy to pemetrexed or raltitrexed .
    • Folylpolyglutamate Synthetase Activity : Quantifies polyglutamation efficiency in cell lysates .

Advanced: Which structural modifications enhance TS binding, and how are they validated?

Key modifications and validation strategies:

  • Quinazoline Core :
    • 7-Methyl substitution aligns with Trp-80 in TS’s active site, improving hydrophobic interactions .
    • Electron-withdrawing groups (e.g., 3,4-dichloro on the aryl side chain) increase TS inhibition (IC₅₀ = 5 × 10⁻⁵ M for E. coli TS) .
  • Synthesis : Michael addition of thiophenol to carbethoxycyclohexenones yields ketoesters, followed by guanidine cyclization .
  • Validation :
    • X-ray crystallography resolves ligand-TS complexes, confirming binding modes.
    • Molecular docking (e.g., AutoDock Vina) predicts binding energies of analogues .
ModificationTS IC₅₀ (µM)Species Tested
7-CH₃, 3,4-diCl0.05E. coli, P. carinii
Parent compound (no substituents)1.2E. coli
Data from .

Basic: What metabolic pathways govern its pharmacokinetics?

  • Activation : Ester hydrolysis by carboxylesterases releases the active glutamic acid form .
  • Polyglutamation : Adds 3–5 glutamate residues via folylpolyglutamate synthetase, increasing intracellular half-life .
  • Elimination : Renal excretion of non-polyglutamylated forms, while polyglutamates persist in tissues, contributing to prolonged toxicity .

Advanced: How do resistance mechanisms (e.g., reduced folate carrier downregulation) impact efficacy?

  • Reduced Folate Carrier (RFC) Dependency : Classical antifolates require RFC for uptake. RFC downregulation reduces efficacy, but Diethyl N-[5-[...]-L-glutamate’s lipophilic diethyl ester facilitates passive diffusion , bypassing RFC limitations .
  • Experimental Approaches :
    • RFC-Knockout Models : CRISPR/Cas9-generated RFC-null cell lines to assess uptake via LC-MS .
    • Competitive Transport Assays : [³H]-labeled compound uptake in presence of RFC inhibitors (e.g., sulfasalazine) .
    • Transcriptomics : RNA-seq identifies overexpression of efflux transporters (e.g., ABCG2) in resistant clones .

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